7-[(2-METHYLPIPERIDINO)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE
Description
7-[(2-METHYLPIPERIDINO)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a heterocyclic compound that belongs to the thiazolopyrimidine family.
Properties
IUPAC Name |
7-[(2-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-10-4-2-3-5-15(10)9-11-8-12(17)16-6-7-18-13(16)14-11/h6-8,10H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFNWLYUTATXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC(=O)N3C=CSC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-[(2-METHYLPIPERIDINO)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Industrial production methods often utilize microwave-assisted multi-component reactions under solvent-free conditions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like Lawesson’s reagent in DMSO at room temperature.
Reduction: Reduction reactions can be performed using common reducing agents.
Scientific Research Applications
7-[(2-METHYLPIPERIDINO)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-[(2-METHYLPIPERIDINO)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets. The compound’s thiazolopyrimidine ring system allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives such as:
- 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-amine
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Compared to these compounds, 7-[(2-METHYLPIPERIDINO)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable scaffold for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
